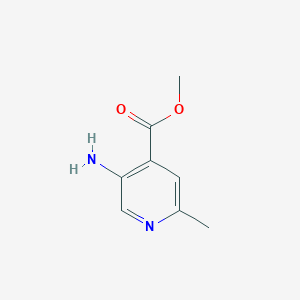

Methyl 5-amino-2-methylisonicotinate

Description

Methyl 5-amino-2-methylisonicotinate (CAS: 860369-48-8) is a pyridine derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It is primarily utilized in research settings as a building block for synthesizing pharmaceuticals, agrochemicals, and other fine chemicals . The compound is supplied as a solution in organic solvents (e.g., DMSO) at concentrations of 1–10 mM, with stringent storage requirements: -80°C for 6 months or -20°C for 1 month to prevent degradation . Its solubility profile varies depending on the solvent, necessitating careful preparation of stock solutions. Analytical quality control confirms a purity of >97.00%, supported by certificates of analysis (COA) and safety data sheets (SDS) .

Properties

IUPAC Name |

methyl 5-amino-2-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)7(9)4-10-5/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRWLEJRTANVJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methylisonicotinate typically involves the esterification of 5-amino-2-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Methyl 5-amino-2-methylisonicotinate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-amino-2-methylisonicotinate exerts its effects involves interactions with specific molecular targets. For instance, it may act on enzymes or receptors involved in inflammatory pathways, thereby modulating the expression and activity of inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Limitations

While this compound is a versatile research tool, its analogues offer specialized advantages:

- Methoxy Derivatives : Superior for large-scale pharmaceutical synthesis due to milder reaction conditions .

- Fluorinated Derivatives : Critical for optimizing drug half-life in preclinical studies .

Limitations :

- Limited solubility data for this compound in non-polar solvents restricts its utility in lipid-based formulations .

- The absence of crystallographic data for these compounds complicates structure-activity relationship (SAR) studies.

Biological Activity

Methyl 5-amino-2-methylisonicotinate (MAMINA) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various domains, supported by research findings and data tables.

The biological activity of MAMINA can be attributed to several mechanisms:

- Enzyme Interactions : MAMINA acts as a biochemical probe for studying enzyme activities, particularly those related to nicotinamide metabolism. It interacts with enzymes such as nicotinamidase, which is crucial in NAD salvage pathways in various pathogens, including Mycobacterium tuberculosis and Borrelia burgdorferi .

- Binding Affinities : The amino group in MAMINA can form hydrogen bonds with target molecules, while the pyridine ring facilitates π-π interactions. These interactions modulate the activity of various biological targets, potentially leading to therapeutic effects .

Biological Activities

MAMINA exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Research indicates that MAMINA derivatives have shown promising antimicrobial effects. For instance, derivatives have been tested against resistant strains of pathogens, suggesting potential for clinical exploration .

- Anti-inflammatory Properties : MAMINA has been explored for its anti-inflammatory effects, acting on specific molecular targets involved in inflammatory pathways. This could lead to therapeutic applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that MAMINA may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease therapies .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of MAMINA derivatives, several compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, highlighting their potential as effective antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| MAMINA Derivative A | 0.5 | 1.0 |

| MAMINA Derivative B | 0.25 | 0.75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.